(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid chemical properties
(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid chemical properties
An In-depth Technical Guide: (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid
Introduction: A Bifunctional Scaffold for Advanced Synthesis
(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid (CAS No. 1809899-19-1) is a sophisticated bifunctional organic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a rigid naphthalene core, is strategically functionalized at opposing ends. The boronic acid group at the C-2 position serves as a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] Concurrently, the methoxycarbonyl group at the C-6 position offers a site for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the construction of more complex molecular architectures.
This guide provides a comprehensive technical overview of this reagent, focusing on its core chemical properties, a validated synthetic pathway, key reactivity patterns with mechanistic insights, and its strategic applications in the development of novel therapeutics and functional materials.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis.
Core Chemical Properties
The essential physicochemical data for (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 1809899-19-1 | [1] |
| Molecular Formula | C₁₂H₁₁BO₄ | [1] |
| Molecular Weight | 230.02 g/mol | [1] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds |
| IUPAC Name | (6-(methoxycarbonyl)naphthalen-2-yl)boronic acid | N/A |
Spectroscopic Signature
While specific experimental spectra are proprietary to manufacturers, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure. These predictions are crucial for reaction monitoring and product confirmation.
| Spectroscopy | Expected Signals and Rationale |
| ¹H NMR | Aromatic Protons (δ 7.5-8.5 ppm): Six distinct signals corresponding to the naphthalene ring protons, exhibiting complex coupling patterns (doublets, singlets, etc.) characteristic of a 2,6-disubstituted naphthalene. Methoxy Protons (δ ~3.9 ppm): A sharp singlet integrating to 3H, characteristic of the -OCH₃ group of the ester. Boronic Acid Protons (δ 5.0-8.0 ppm): A broad, exchangeable singlet integrating to 2H for the B(OH)₂ group. Its chemical shift and visibility can be highly dependent on solvent and water content. |
| ¹³C NMR | Carbonyl Carbon (δ ~167 ppm): A signal in the typical downfield region for an ester carbonyl. Aromatic Carbons (δ 120-140 ppm): Multiple signals for the ten naphthalene carbons. The carbon atom directly bonded to the boron (C-B) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus. Methoxy Carbon (δ ~52 ppm): A signal for the -OCH₃ carbon. |
| FT-IR (cm⁻¹) | O-H Stretch (~3300 cm⁻¹, broad): Characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. C-H Stretch (Aromatic, ~3050 cm⁻¹): Sharp peaks just above 3000 cm⁻¹. C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption from the ester carbonyl group. This is a key peak for monitoring reactions involving the ester.[4] C=C Stretch (Aromatic, 1500-1600 cm⁻¹): Multiple bands from the naphthalene ring. B-O Stretch (~1350 cm⁻¹): A strong band associated with the boron-oxygen bond. |
| Mass Spec. (EI-MS) | Molecular Ion (M⁺): A peak at m/z = 230, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₂H₁₁BO₄. Key Fragments: Expect fragmentation patterns corresponding to the loss of •OCH₃, •COOCH₃, and B(OH)₂ moieties. |
Stability and Storage
Boronic acids, while generally stable, can undergo dehydration to form boroxine anhydrides, especially upon heating or prolonged storage.[5] It is recommended to store (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid under an inert atmosphere at room temperature to minimize degradation.[1]
Synthesis and Purification
The synthesis of aryl boronic acids is a well-established field.[6] The following protocol outlines a reliable method for the preparation of the title compound, beginning from a commercially available precursor.
Retrosynthetic Analysis
The most logical synthetic disconnection is at the carbon-boron bond. This retrosynthetic approach identifies methyl 6-bromonaphthalene-2-carboxylate as the ideal starting material, which can be converted to the target boronic acid via a lithium-halogen exchange followed by electrophilic trapping.
Caption: Retrosynthesis of the target boronic acid.
Recommended Synthetic Protocol
This protocol employs an organolithium intermediate. Causality: The choice of n-butyllithium at cryogenic temperatures (-78 °C) is critical to ensure rapid lithium-halogen exchange while preventing side reactions, such as attack on the ester functionality. Triisopropyl borate is used as the borylating agent due to its steric bulk, which minimizes the formation of over-borylated byproducts.
Materials:
-
Methyl 6-bromonaphthalene-2-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyl 6-bromonaphthalene-2-carboxylate (1.0 eq) and anhydrous THF.
-
Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The addition should be slow to control any exotherm.
-
Quenching and Hydrolysis: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2). This step hydrolyzes the intermediate boronate ester to the desired boronic acid.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Characterization
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. The purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.2.
Chemical Reactivity and Mechanistic Insights
The utility of (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid stems from its participation in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and high functional group tolerance.[3]
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Trustworthiness: Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. For instance, the transmetalation step is often rate-limiting and requires activation of the boronic acid by a base.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
This protocol provides a robust starting point for coupling the title compound with various aryl or heteroaryl halides.
Materials:
-
(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl bromide, (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Add 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.
-
Execution: Degas the mixture by bubbling argon through it for 15 minutes. Seal the vessel and heat the reaction to 90 °C with vigorous stirring for 12-18 hours. Causality: Heating is required to facilitate the oxidative addition and reductive elimination steps. The biphasic solvent system ensures all reagents are sufficiently soluble.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting aryl bromide.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude material via flash column chromatography to isolate the desired biaryl product.
Applications in Research and Development
Role as a Scaffold in Medicinal Chemistry
The naphthalene core is considered a "privileged structure" in drug discovery, appearing in numerous bioactive molecules. This building block allows for the systematic exploration of chemical space around this core. The boronic acid itself is a functional group of interest, as demonstrated by the success of drugs like the proteasome inhibitor Bortezomib.[7] While the boronic acid in this reagent is primarily used for coupling, its inherent ability to interact with diols or act as a transition-state analogue inhibitor can be explored in targeted library design.[7][8] The ester provides a convenient point for attaching linkers or other pharmacophores.
Utility in Materials Science
The extended π-system of the naphthalene ring makes it an attractive component for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and molecular sensors.[8] Suzuki coupling with this reagent allows for the straightforward synthesis of conjugated oligomers and polymers. The electronic properties of the resulting materials can be fine-tuned by the choice of coupling partner and subsequent modification of the ester group, influencing photophysical characteristics like emission wavelength and quantum yield.
Safety and Handling
Based on data for similar aryl boronic acids, (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid should be handled with appropriate personal protective equipment (PPE). It is expected to be a skin and eye irritant and may cause respiratory irritation.[9][10] Standard laboratory safety practices should be followed, including use in a well-ventilated fume hood.
References
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PubChem. (n.d.). 6-Methoxy-2-naphthaleneboronic acid. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). (Naphthalen-2-yl)boronic acid. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 3, 2026, from [Link]
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Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 9(7), 6456-6465. Available at: [Link]
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Wothers, P., & Sankey, S. (2014). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface, 11(96), 20140187. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. Retrieved January 3, 2026, from [Link]
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Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved January 3, 2026, from [Link]
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Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved January 3, 2026, from [Link]
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McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved January 3, 2026, from [Link]
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Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. Available at: [Link]
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University of Regensburg. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved January 3, 2026, from [Link]
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